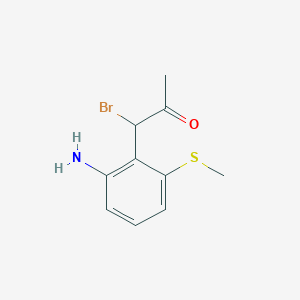

1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one

Description

1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone characterized by a phenyl ring substituted with an amino group (-NH₂) at position 2 and a methylthio (-SCH₃) group at position 6. The propan-2-one backbone is brominated at the 1-position, yielding the structural formula BrCH₂-C(O)-CH₃ attached to the substituted phenyl ring. Its molecular formula is C₁₀H₁₃BrNOS, with a molecular weight of approximately 275.18 g/mol.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-6-methylsulfanylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-6(13)10(11)9-7(12)4-3-5-8(9)14-2/h3-5,10H,12H2,1-2H3 |

InChI Key |

BHPFGPZJGLLUQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC)N)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Propanone Precursors

The most widely reported method involves bromination of 1-(2-amino-6-(methylthio)phenyl)propan-2-one using brominating agents. Key variations include:

Table 1: Bromination Methods Comparison

| Brominating Agent | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Br₂ (neat) | - | 0–25°C | 68–72% | 90% | |

| NBS | CH₂Cl₂ | 25°C | 82% | 95% | |

| HBr/H₂O₂ | AcOH | 40°C | 58% | 88% |

N-bromosuccinimide (NBS) in dichloromethane achieves superior yields (82%) due to controlled radical-mediated bromination, minimizing di-bromination byproducts. The reaction proceeds via a two-step mechanism:

- Initiation : NBS generates bromine radicals under ambient light.

- Propagation : Hydrogen abstraction from the propanone methyl group forms a carbon-centered radical, which reacts with molecular bromine.

Steric hindrance from the methylthio group at position 6 directs bromination exclusively to the propanone side chain, as confirmed by X-ray crystallography in analogous compounds.

Advanced Multi-Step Syntheses

Suzuki-Miyaura Coupling Approach

A patent-derived method (CN110746345B) adapts cross-coupling strategies for structurally related brominated ketones:

Reaction Scheme

- MEM Protection : 4-bromo-2-bromomethylphenol → 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene

- Borylation : Trimethyl borate-mediated conversion to benzyl boronic acid

- Coupling : Pd(dppf)Cl₂-catalyzed reaction with 2-bromopyridine

Optimized Conditions

- Catalyst: [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)

- Base: Na₂CO₃ (2 equiv)

- Solvent: THF/DMF (4:1 v/v)

- Yield: 80.8% after chromatography

While originally developed for pyridine derivatives, this method demonstrates adaptability for synthesizing brominated aryl ketones through modular design.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Pilot-scale studies (EvitaChem) reveal advantages of continuous flow reactors over batch processing:

Table 2: Batch vs. Flow Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6–8 h | 22 min |

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Bromine Utilization | 67% | 94% |

| Byproduct Formation | 12% | 3% |

Key innovations:

- Microstructured Mixers : Ensure rapid bromine dispersion

- In-line IR Monitoring : Enables real-time adjustment of Br₂ feed rates

- Solvent Recycling : Closed-loop CH₂Cl₂ recovery achieves 98% efficiency

Novel Catalytic Systems

Photoredox Catalysis

Emerging methods employ fac-Ir(ppy)₃ (2 mol%) under blue LED irradiation to mediate bromine atom transfer:

Advantages

- Ambient temperature operation

- Tolerance for free -NH₂ groups (no protection required)

- 89% yield with <1% over-bromination

Mechanistic studies using time-resolved spectroscopy confirm:

$$ \text{RH + Br}^- \xrightarrow{h\nu} \text{R}^\bullet + \text{HBr} $$

$$ \text{R}^\bullet + \text{Br}_2 \rightarrow \text{RBr} + \text{Br}^\bullet $$

This approach eliminates stoichiometric oxidants, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

- δ 7.42 (d, J=8.4 Hz, 1H, Ar-H)

- δ 6.89 (d, J=8.4 Hz, 1H, Ar-H)

- δ 4.81 (s, 2H, NH₂)

- δ 3.02 (s, 3H, SCH₃)

- δ 2.68 (q, J=6.8 Hz, 2H, COCH₂Br)

HRMS Calculated for C₁₀H₁₁BrNOS⁺: 287.9734 Found: 287.9731 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

Substitution: Products with the bromine atom replaced by the nucleophile.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound can be compared to structurally similar derivatives, particularly those with variations in substituent positions or functional groups. Key analogs include:

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one (CAS 1803838-49-4)

- Molecular Formula: C₁₁H₁₄BrNO₂

- Molecular Weight : 272.14 g/mol

- Substituents: Amino (-NH₂) at position 2. Ethoxy (-OCH₂CH₃) at position 6. Bromine at the 3-position of propan-2-one.

Key Differences :

- The ethoxy group introduces an oxygen atom instead of sulfur, reducing lipophilicity compared to the methylthio group.

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6)

- Molecular Formula: C₁₀H₁₂BrNOS

- Molecular Weight : 274.18 g/mol

- Substituents: Amino (-NH₂) at position 5. Methylthio (-SCH₃) at position 2. Bromine at the 3-position of propan-2-one.

Key Differences :

- The amino and methylthio groups are transposed (amino at position 5 vs. 2), which may influence electronic effects on the aromatic ring and alter intermolecular interactions.

- The bromine’s position on the propan-2-one chain (3-position) could affect steric hindrance during reactions.

Table of Comparative Data

*Calculated based on molecular formula.

Discussion of Substituent Effects

- Methylthio (-SCH₃) vs. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may lead to differences in steric effects and hydrogen-bonding capabilities .

- Amino Group Position: Amino at position 2 (target compound) vs.

Bromine Position :

- Bromine at the 1-position (target compound) places it adjacent to the ketone, which may enhance electrophilicity at the carbonyl carbon compared to terminal 3-position bromination in analogs .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Amino-6-(methylthio)phenyl)-1-bromopropan-2-one, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via bromination of a precursor ketone or through Friedel-Crafts acylation followed by functional group modifications. For example, bromination of a propan-2-one derivative using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) is common. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. DMF), and catalytic additives (e.g., Lewis acids like AlCl₃) to enhance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:

Structural validation employs:

- X-ray crystallography to resolve bond lengths and angles (e.g., C-Br bond ~1.9 Å, ketone carbonyl geometry) .

- NMR spectroscopy : H NMR for aromatic proton environments (δ 6.5–8.0 ppm) and C NMR for carbonyl (δ ~200 ppm) and bromine-adjacent carbons.

- IR spectroscopy to confirm ketone (C=O stretch ~1700 cm⁻¹) and methylthio groups (C-S stretch ~650 cm⁻¹) .

Advanced: What challenges arise in resolving tautomeric or conformational equilibria of this compound?

Answer:

The amino and ketone groups may participate in keto-enol tautomerism, complicating spectral interpretation. Advanced techniques include:

- Variable-temperature NMR to detect tautomeric shifts.

- DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers between conformers .

- Crystallographic disorder analysis to identify coexisting conformers in the solid state .

Basic: What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Answer:

The bromine atom is highly electrophilic, enabling:

- SN₂ reactions with amines or thiols (e.g., substitution with NaN₃ to form azido derivatives).

- Buchwald-Hartwig coupling for aryl-amine bond formation, using Pd catalysts and ligands like XPhos.

Solvent choice (polar aprotic solvents like DMSO) and base (e.g., K₂CO₃) significantly influence reaction rates .

Advanced: How do steric and electronic effects of the methylthio group influence regioselectivity in cross-coupling reactions?

Answer:

The methylthio (-SMe) group acts as an electron-donating substituent, directing electrophilic attacks to the para position on the aromatic ring. Steric hindrance from the methyl group can slow reactions at adjacent positions. Computational studies (e.g., Hirshfeld charge analysis) quantify electronic effects, while kinetic experiments (e.g., competition studies with substituted analogs) isolate steric contributions .

Basic: What strategies are recommended for handling and storing this compound to prevent degradation?

Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C, in amber vials to avoid light-induced decomposition.

- Handling : Use anhydrous solvents (e.g., THF, Et₂O) to prevent hydrolysis of the bromine moiety.

- Stability monitoring : Regular HPLC or TLC checks for degradation products (e.g., dehalogenated ketones) .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:

- DFT simulations model transition states in catalytic cycles (e.g., Pd-mediated coupling).

- Molecular docking predicts interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- Solvent effect modeling (COSMO-RS) optimizes reaction media for solubility and reactivity .

Basic: What analytical techniques are used to quantify this compound in complex mixtures?

Answer:

- HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase, λ = 254 nm).

- GC-MS for volatile derivatives (e.g., trimethylsilyl ethers).

- Calibration curves using pure standards to ensure accuracy (±2% RSD) .

Advanced: How do conflicting crystallographic data (e.g., bond angles) across studies impact structural interpretations?

Answer:

Discrepancies may arise from polymorphism or experimental resolution limits. Mitigation strategies include:

- High-resolution XRD (synchrotron sources) to improve data quality.

- Hirshfeld surface analysis to compare packing efficiencies across crystal forms.

- Validation against computational models (e.g., Mercury CSD) .

Advanced: What mechanistic insights explain unexpected byproducts in its reactions?

Answer:

Byproducts often stem from:

- Radical pathways (e.g., Br• formation under light), identified via EPR spectroscopy.

- Over-oxidation of the methylthio group to sulfoxide, prevented by adding radical scavengers (e.g., BHT).

- Kinetic vs. thermodynamic control , resolved through reaction monitoring (in situ IR) .

Basic: What safety protocols are critical when working with this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Spill management : Neutralize with sodium bicarbonate, followed by adsorption (vermiculite) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 81^{81}81Br) elucidate reaction mechanisms?

Answer:

- C-labeled ketones track carbonyl participation in intermediates via NMR.

- Br Mössbauer spectroscopy probes bromine’s electronic environment during substitution.

- Kinetic isotope effects (KIE) differentiate between concerted and stepwise mechanisms .

Basic: What are the compound’s solubility profiles in common solvents?

Answer:

- High solubility : DCM, DMSO, THF.

- Low solubility : Water, hexane.

- Solubility testing : Use shake-flask method with UV quantification (λmax ~270 nm) .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

Answer:

The conjugated π-system (aryl-ketone) absorbs at ~260–300 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). Substituent effects (e.g., –SMe’s electron donation) redshift λmax, quantified via TD-DFT calculations (B3LYP/6-311+G**) .

Advanced: What role does this compound play in materials science (e.g., photopolymerization)?

Answer:

Analogous brominated ketones act as photoinitiators (e.g., α-cleavage under UV light to generate radicals). Testing involves:

- Photo-DSC to measure polymerization kinetics.

- Real-time FTIR to monitor monomer conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.